L-Valine-1-13C
Overview
Description
L-Valine-1-13C is a labeled form of the essential amino acid L-Valine, which is a key component of proteins. It is commonly used in scientific research studies to trace the metabolic pathways of proteins and amino acids in the body, and to assess the physiological effects of dietary supplements and drugs. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for L-Valine-1-13C.
Scientific Research Applications
Biomolecular NMR
Proteomics
In proteomics, L-Valine-1-13C aids in the synthesis of isotope-labeled peptides. These peptides are then used for Mass Spectrometry (MS)-based protein quantitation, providing accurate measurements of protein concentration .
Metabolic Engineering
This compound is utilized as an internal standard in metabolic engineering studies, particularly in the quantitative determination of peptides and glucose metabolism research .
Microbial Cultivation Technology
L-Valine-1-13C: plays a role in the development of bacterial strains for higher production of L-valine, which is an essential nutrient for animals and humans .
Antialgal Activity Research
Research has shown that L-valine exhibits antialgal activities, and L-Valine-1-13C can be used to study these effects, particularly against harmful algal blooms like Microcystis .
Muscle Protein Synthesis Studies
In medical research, L-Valine-1-13C is used to investigate muscle protein synthesis rates in humans, providing insights into muscle metabolism and growth .
Mechanism of Action
Target of Action
L-Valine-1-13C is a stable isotope-labeled form of L-Valine . L-Valine is one of the 20 proteinogenic amino acids and is an essential amino acid . This means that it cannot be synthesized by the body and must be obtained through the diet. It plays a crucial role in numerous biological processes, including protein synthesis and cellular function .
Mode of Action
The mode of action of L-Valine-1-13C is similar to that of L-Valine. It participates in various metabolic processes, including the synthesis of proteins. The 13C label allows for the tracking of the compound’s metabolic pathways, providing valuable information about its interactions with its targets .
Biochemical Pathways
L-Valine-1-13C, like L-Valine, is involved in several biochemical pathways. It is a part of the branched-chain amino acids (BCAAs) pathway, which also includes leucine and isoleucine . These amino acids are key components of human and animal nutrition and have a wide range of industrial applications . The key enzyme Acetohydroxyacid synthase (AHAS) catalyzes the condensation of two pyruvates to yield 2-acetolactate, leading to the biosynthesis of L-valine .
Pharmacokinetics
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of L-Valine-1-13C’s action is the production of proteins and other biomolecules in the body. As an essential amino acid, L-Valine is a building block for proteins and plays a critical role in various physiological processes .
Action Environment
The action environment of L-Valine-1-13C is primarily the cellular environment where protein synthesis and other metabolic processes occur. Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .
properties
IUPAC Name |
(2S)-2-amino-3-methyl(113C)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-TXZHAAMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([13C](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453298 | |
Record name | L-Valine-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Valine-1-13C | |
CAS RN |
81201-85-6 | |
Record name | L-Valine-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.